molecular formula C12H13N5O3S B5852695 4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide

4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide

Cat. No. B5852695
M. Wt: 307.33 g/mol
InChI Key: NQTHRDLBQNPRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide, also known as MTAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MTAB is a hydrazide derivative of benzohydrazide and contains a triazole ring, which makes it a unique compound with distinct properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for the breakdown of cellular components. This compound has also been shown to inhibit the growth of certain fungi by interfering with the synthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of fungal growth, and antiviral activity. This compound has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent. Additionally, this compound has been shown to have low toxicity in animal studies, making it a potential candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide in lab experiments is its unique chemical structure, which gives it distinct properties that may be useful in various applications. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.

Future Directions

There are several future directions for research involving 4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide, including its further development as an anticancer agent, antifungal agent, and antiviral agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas, such as neurodegenerative diseases and inflammation. The development of new methods for synthesizing and modifying this compound may also open up new avenues for research.

Synthesis Methods

The synthesis of 4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide involves the reaction of 4-methoxybenzohydrazide with 1H-1,2,4-triazole-5-thiol in the presence of acetic anhydride. The reaction takes place under reflux conditions, and the resulting product is a yellowish powder that is purified by recrystallization. The yield of this compound obtained from this synthesis method is typically around 80%.

Scientific Research Applications

4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide has various scientific research applications, including its use as a potential anticancer agent, antifungal agent, and antiviral agent. In recent years, there has been a growing interest in the potential use of this compound as an anticancer agent due to its ability to induce apoptosis in cancer cells. This compound has also shown promising results in inhibiting the growth of certain fungi and viruses, making it a potential candidate for the development of new antifungal and antiviral drugs.

properties

IUPAC Name

4-methoxy-N'-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S/c1-20-9-4-2-8(3-5-9)11(19)16-15-10(18)6-21-12-13-7-14-17-12/h2-5,7H,6H2,1H3,(H,15,18)(H,16,19)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTHRDLBQNPRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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